Fmoc-beta-alaninol

Overview

Description

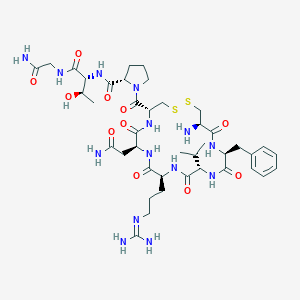

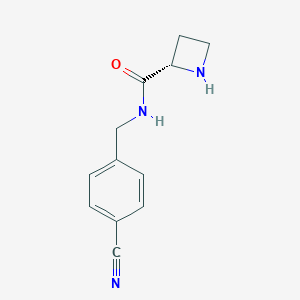

Fmoc-beta-alaninol is a derivative of beta-alanine, a non-proteinogenic amino acid, which has been modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This modification is commonly used in solid-phase peptide synthesis to protect the amine functionality of amino acids while allowing for the sequential construction of peptides . The Fmoc group is known for its stability under basic conditions and can be removed by mild acidic treatment, making it a versatile protecting group in peptide chemistry.

Synthesis Analysis

The synthesis of this compound involves the activation of Fmoc-Ala-OH using a reagent such as COMU, followed by reduction with sodium borohydride to yield Fmoc-l-alaninol . This method is reported to be trouble-free, quick, and free from racemization, which is crucial for maintaining the integrity of the chiral centers in amino acids. Additionally, the solid-phase synthesis strategy has been employed to incorporate this compound into peptides, as demonstrated by the synthesis of a cell-permeable peptide containing 5-aminolaevulinic acid for photodynamic therapy applications . The use of Fmoc-amino acid pentafluorophenyl esters has also been reported for the homologation of alpha-amino acids to beta-amino acids, which is a key step in the synthesis of beta-amino acid derivatives like this compound .

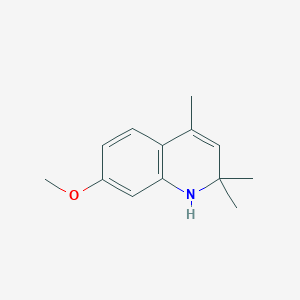

Molecular Structure Analysis

The molecular structure of this compound has been characterized by various spectroscopic methods, including 1H and 13C NMR, and mass spectrometry . These techniques provide detailed information about the molecular framework and the electronic environment of the atoms within the molecule. The presence of the Fmoc group significantly influences the molecular structure by introducing a bulky and hydrophobic moiety, which can affect the overall conformation and solubility of the compound.

Chemical Reactions Analysis

This compound can participate in various chemical reactions typical of amino acid derivatives. It can be incorporated into peptides through solid-phase peptide synthesis, where it can react with other amino acid derivatives to form peptide bonds while the Fmoc group protects the amine functionality . The Fmoc group can be selectively removed under acidic conditions without affecting other protecting groups, allowing for the sequential construction of complex peptides.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound have been studied, including its solvatochromic properties and dipole moments . The solvatochromic behavior indicates how the compound interacts with solvents of different polarities, which is important for understanding its solubility and behavior in various environments. The experimental and theoretical dipole moments provide insight into the distribution of electron densities within the molecule, which can influence its reactivity and interactions with other molecules. The fluorescence emission of this compound also shows a hypsochromic shift with an increase in solvent polarity, confirming the n→π* transition . Additionally, the Fmoc group itself has been noted for its self-assembly features and potential applications in functional materials, which is relevant to the broader context of Fmoc-modified amino acids and peptides .

Scientific Research Applications

Self-Assembly and Gelation of Ester-Containing Analogue of Fmoc-Dipeptide Hydrogelator

- Fmoc-beta-alaninol is integral in the development of ester-containing self-assembling peptides as soft biomaterials. A study conducted by Eckes et al. (2014) revealed that Fmoc-conjugated alanine-lactic acid sequences can self-assemble into nanostructures that gel in water. This phenomenon is pivotal for designing highly degradable materials with peptide-like bioactivity for biomedical applications (Eckes et al., 2014).

Synthesis of Orthogonally Protected Glycoconjugates

- This compound plays a role in the synthesis of orthogonally protected building blocks for glycoconjugates, which are important in glycobiology. Katajisto et al. (2002) used this compound in the preparation of triantennary peptide glycoclusters on a solid support, demonstrating its utility in the synthesis of complex glycobiological structures (Katajisto et al., 2002).

Study of Solvatochromic Properties and Dipole Moments

- Research by Lalithamba et al. (2014) focused on the solvatochromic properties and dipole moments of Fmoc-l-alaninol, providing insights into the nature and extent of solvent–solute interactions. This information is crucial for understanding the interaction dynamics of this compound in different solvent environments (Lalithamba et al., 2014).

Self-Assembly of Bioactive Dipeptide

- The attachment of a bulky hydrophobic aromatic unit, Fmoc, to L-carnosine (a bioactive dipeptide) was studied by Castelletto et al. (2011). They explored how Fmoc-β-alanine-histidine forms amyloid fibrils, revealing the potential of Fmoc motifs in driving self-assembly into functional nanostructures (Castelletto et al., 2011).

Solid-phase Synthesis of Mixed Peptidomimetics

- This compound is utilized in the synthesis of aza-beta3-peptides, which are important in biomimetic chemistry. Busnel et al. (2005) described a Fmoc-based solid-phase synthesis strategy for mixed aza-beta3-peptides, highlighting the versatility of this compound in peptide synthesis (Busnel et al., 2005).

Enantiomeric Separations of FMOC Amino Acids and Peptides

- Tang et al. (1996) conducted a study on the enantiomeric separations of FMOC amino acids and their peptides. This research contributes to the understanding of FMOC amino acids' chiral properties, which is crucial for pharmaceutical and biochemical applications (Tang et al., 1996).

Mechanism of Action

Target of Action

Fmoc-beta-alaninol, also known as Fmoc-β-alanine , is primarily used as a protecting group for amines in peptide synthesis . Its primary targets are the amine groups of amino acids, which it protects during the synthesis process .

Mode of Action

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction results in the formation of a Fmoc carbamate , which serves to protect the amine during peptide synthesis . The Fmoc group is base-labile, meaning it can be removed by a base .

Biochemical Pathways

This compound plays a crucial role in the solid-phase peptide synthesis (SPPS) pathway . It acts as a linker to synthesize peptides on a monolithic GMA-EDMA (glycidyl methacrylate-co-ethylene dimethacrylate) matrix via Fmoc solid phase peptide synthesis .

Result of Action

The introduction of the Fmoc group to an amine results in the formation of a protected amine , which can undergo further reactions without the amine group being affected . Once the peptide synthesis is complete, the Fmoc group can be removed, leaving the amine group intact .

Action Environment

The action of this compound is influenced by the chemical environment in which it is used. For instance, the Fmoc group is stable to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid . The Fmoc group is rapidly removed by a base, with piperidine usually preferred for Fmoc group removal . The reaction conditions, including pH, temperature, and solvent, can all influence the efficacy and stability of this compound in peptide synthesis.

Safety and Hazards

Future Directions

The impurity Fmoc-beta-Ala-OH was found in a variety of reactions in which Fmoc-OSu was applied, either in the reaction mixture or as a contamination of the crude product. Purification of the Fmoc-amino acid derivatives from this impurity incurred high costs and significant reductions in yield . This suggests that future research could focus on finding ways to reduce the formation of this impurity and improve the yield of Fmoc-amino acid derivatives.

properties

IUPAC Name |

9H-fluoren-9-ylmethyl N-(3-hydroxypropyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3/c20-11-5-10-19-18(21)22-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17,20H,5,10-12H2,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNXZNUJDAMSJFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50371398 | |

| Record name | Fmoc-beta-alaninol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

157887-82-6 | |

| Record name | Fmoc-beta-alaninol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(9-Fluorenylmethoxycarbonyl)-3-aminopropan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(S)-2-Amino-3-[(2-carboxyethyl)thio]propionic acid](/img/structure/B131679.png)

![methyl (1S,3aS,3bS,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,6,9b,10,11-decahydroindeno[5,4-f]quinoline-1-carboxylate](/img/structure/B131703.png)